molecular formula C7H16F6NP B053557 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate CAS No. 121057-90-7

1-Ethyl-1-methylpyrrolidinium hexafluorophosphate

Cat. No.: B053557
CAS No.: 121057-90-7
M. Wt: 259.17 g/mol
InChI Key: WSYWUTMEDIHQRK-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylpyrrolidinium hexafluorophosphate is a high-purity ionic liquid belonging to the pyrrolidinium family, renowned for its exceptional electrochemical stability and high ionic conductivity. Its primary research value lies in its application as a key component in advanced electrolyte systems for energy storage devices, including lithium-ion batteries, supercapacitors, and dye-sensitized solar cells. The mechanism of action centers on its role as a stable ionic medium; the 1-ethyl-1-methylpyrrolidinium cation provides a wide electrochemical window, resisting reduction and oxidation at extreme potentials, while the hexafluorophosphate (PF6-) anion contributes to high ionic mobility and thermal stability. This combination makes it an indispensable reagent for investigating electrode-electrolyte interfaces, enhancing cycle life, and improving the safety profile of next-generation electrochemical devices. It is also extensively used in organic synthesis as a green solvent and in electrodeposition processes. Supplied with stringent quality control to ensure low water content and metal impurities, this compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-ethyl-1-methylpyrrolidin-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N.F6P/c1-3-8(2)6-4-5-7-8;1-7(2,3,4,5)6/h3-7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYWUTMEDIHQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCC1)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047877
Record name 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate
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Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121057-90-7
Record name N-Ethyl-N-methylpyrrolidinium hexafluorophosphate
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Record name 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate
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Record name 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate
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Record name N-ETHYL-N-METHYLPYRROLIDINIUM HEXAFLUOROPHOSPHATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-1-methylpyrrolidinium hexafluorophosphate can be synthesized through a quaternization reaction. This involves the reaction of 1-methylpyrrolidine with ethyl halides, followed by anion exchange with hexafluorophosphate salts .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale quaternization reactions under controlled conditions to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-methylpyrrolidinium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, metal salts, and other ionic liquids. Reactions are typically carried out under mild to moderate conditions to preserve the integrity of the ionic liquid .

Major Products Formed

The major products formed from reactions involving this compound include substituted pyrrolidinium salts and metal complexes .

Scientific Research Applications

Electrochemical Energy Applications

Lithium Batteries and Supercapacitors
EMPHF is recognized for its potential use in electrochemical energy storage systems, particularly lithium-ion batteries and supercapacitors. Its high ionic conductivity and thermal stability make it an excellent candidate for electrolytes in these devices. Studies have shown that ionic liquids like EMPHF can enhance the performance of lithium batteries by improving charge transfer rates and reducing the risk of leakage compared to conventional organic solvents .

Thermal Stability and Safety
The thermal stability of EMPHF is another advantage, as it exhibits a high decomposition temperature, which is beneficial for high-temperature applications in batteries. Additionally, its non-flammable nature reduces safety risks associated with traditional organic solvents .

Separation Processes

Solvent for Extraction and Purification
Ionic liquids, including EMPHF, have been employed as solvents for extraction processes due to their tunable properties. They can selectively dissolve certain compounds while leaving others undissolved, making them effective for the separation of complex mixtures. For example, EMPHF has been used in the extraction of aromatic compounds from aliphatic hydrocarbons, demonstrating its potential in petrochemical applications .

Phase Behavior Studies
Research has indicated that EMPHF can form eutectic mixtures with various solvents, which can be exploited in separation technologies. The phase behavior of EMPHF with different solvents has been extensively studied to optimize conditions for maximum separation efficiency .

Chemical Reactions and Catalysis

Catalyst Support
EMPHF serves as a medium for catalytic reactions due to its ability to stabilize reactive intermediates and enhance reaction rates. Its unique properties allow it to act as both a solvent and a catalyst support, facilitating various organic transformations .

Green Chemistry Applications
The use of EMPHF aligns with principles of green chemistry, as it often leads to reduced waste and improved reaction efficiencies compared to traditional solvents. The ability to recycle ionic liquids further enhances their sustainability in chemical processes .

Thermodynamic Properties

Thermodynamic Studies
Understanding the thermodynamic properties of EMPHF is crucial for optimizing its applications. Research has focused on measuring solubility parameters, heat capacities, and enthalpies of mixing with other solvents. These studies provide insights into how EMPHF interacts with various substances, guiding its application in separation technologies and reaction media .

Case Studies

Application Area Study Reference Findings
Lithium Batteries Demonstrated improved charge transfer rates using EMPHF as an electrolyte.
Separation Processes Effective in extracting aromatic compounds from aliphatic mixtures.
Catalysis Enhanced reaction rates in organic transformations when used as a solvent.
Thermodynamics Provided critical data on solubility and phase behavior with various solvents.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate involves its ability to stabilize charged species and facilitate ionic interactions. It acts as a medium for various chemical reactions, enhancing reaction rates and selectivity. The hexafluorophosphate anion plays a crucial role in stabilizing the ionic environment .

Comparison with Similar Compounds

1-Ethyl-1-methylpyrrolidinium Bromide vs. Hexafluorophosphate

Replacing [PF₆]⁻ with bromide ([Br]⁻) significantly alters properties:

  • Melting Point : The bromide analog has a melting point >260°C, whereas the hexafluorophosphate derivative is liquid at room temperature (RT) .
  • Solubility : Bromide salts are hygroscopic and water-soluble, while [PF₆]⁻ analogs exhibit hydrophobic behavior .
  • Conductivity: Bromide-based ILs show higher ionic conductivity in aqueous systems, but [PF₆]⁻ variants are preferred in non-aqueous electrolytes .

1-Methyl-1-propylpyrrolidinium Hexafluorophosphate

Increasing alkyl chain length (ethyl → propyl) reduces aqueous solubility. At 298 K, 1-methyl-1-propylpyrrolidinium [PF₆]⁻ has a solubility of 0.12 mol/L , compared to 0.18 mol/L for the ethyl-methyl analog, due to its larger molar volume .

Compound Molar Volume (cm³/mol) Aqueous Solubility (mol/L, 298 K)
1-Ethyl-1-methylpyrrolidinium [PF₆]⁻ 220 0.18
1-Methyl-1-propylpyrrolidinium [PF₆]⁻ 245 0.12

Anion Variants: [PF₆]⁻ vs. Other Anions

1-Ethyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)

  • Thermal Stability : [NTf₂]⁻ salts decompose at ~400°C, slightly higher than [PF₆]⁻ analogs (~350°C) .
  • Viscosity : [NTf₂]⁻ ILs have lower viscosity (η ~ 50 cP at 25°C) compared to [PF₆]⁻ derivatives (~100 cP) .
  • Applications : [NTf₂]⁻ ILs are favored in high-temperature lubricants, while [PF₆]⁻ variants dominate in battery research .

1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate ([BF₄]⁻)

  • Hydrophilicity : [BF₄]⁻ ILs are more hydrophilic, with water solubility ~5x higher than [PF₆]⁻ analogs .
  • Cost : [BF₄]⁻ salts are cheaper but less stable in humid environments .

Cation Family Comparison: Pyrrolidinium vs. Imidazolium

1-Butyl-2,3-dimethylimidazolium Hexafluorophosphate

  • Thermal Stability : Pyrrolidinium ILs decompose at ~350°C, outperforming imidazolium analogs (~300°C) .
  • Conductivity : Imidazolium ILs exhibit higher ionic conductivity (~15 mS/cm) due to lower cation-anion interaction .
  • Toxicity : Pyrrolidinium ILs generally show lower cytotoxicity than imidazolium variants .

Hexafluorophosphate Salts with Different Cations

Lithium Hexafluorophosphate (LiPF₆)

  • Application : LiPF₆ is the industry standard for lithium-ion batteries but hydrolyzes readily, limiting its use in humid conditions. In contrast, 1-ethyl-1-methylpyrrolidinium [PF₆]⁻ is moisture-stable .
  • Conductivity : LiPF₆ has superior Li⁺ mobility (σ ~ 10 mS/cm in EC/DMC), while pyrrolidinium [PF₆]⁻ ILs require additives for comparable performance .

Ammonium Hexafluorophosphate (NH₄PF₆)

  • Solubility : NH₄PF₆ is highly water-soluble (used in dental care), whereas pyrrolidinium [PF₆]⁻ ILs are hydrophobic .
  • Stability : NH₄PF₆ decomposes above 200°C, making it less suitable for high-temperature applications .

Key Research Findings

  • Solubility Trends : Aqueous solubility of [PF₆]⁻ ILs inversely correlates with molar volume (R² = 0.93), as demonstrated by Neves et al. .
  • Thermal Stability : Pyrrolidinium cations enhance decomposition temperatures by ~50°C compared to imidazolium analogs .
  • Toxicity : 1-Ethyl-1-methylpyrrolidinium [PF₆]⁻ exhibits lower ecotoxicity (EC₅₀ > 100 mg/L) than 1-ethylpyridinium [PF₆]⁻ (EC₅₀ ~ 10 mg/L) .

Biological Activity

1-Ethyl-1-methylpyrrolidinium hexafluorophosphate (EMPHF) is an ionic liquid that has garnered attention in various fields including chemistry, biology, and materials science. Its unique properties, such as low volatility and high thermal stability, make it an attractive candidate for numerous applications. This article focuses on the biological activity of EMPHF, highlighting its interactions with biological systems, cytotoxicity, and potential therapeutic implications.

  • Chemical Formula : C₇H₁₄F₆N
  • Molecular Weight : 213.19 g/mol
  • CAS Number : 121057-90-7

Ionic liquids like EMPHF interact with biomolecules through various mechanisms, primarily influencing enzyme activity and cellular processes. The hexafluorophosphate anion can affect membrane permeability and ion transport, while the cation may interact with proteins and nucleic acids.

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the biological safety of EMPHF. Several studies have assessed its effects on different cell lines:

  • HeLa Cells : EMPHF demonstrated moderate toxicity with an effective concentration (EC50) of approximately 13.9 mM after 48 hours of exposure. This level of toxicity indicates potential risks when used in biological applications .
  • Zebrafish Embryos : In vivo studies using zebrafish embryos showed a concentration-dependent response to EMPHF. At higher concentrations (20 mM), complete lethality was observed by day 1, while lower concentrations resulted in improved survival rates (45% at 2.5 mM) .

Effects on Enzyme Activity

Research has shown that EMPHF can modulate enzyme activities, which is crucial for understanding its potential therapeutic applications:

  • Laccase Activity : At pH levels of 5, the presence of EMPHF resulted in less loss of laccase activity compared to control samples, suggesting a protective effect under acidic conditions .
  • Urease Activity : Studies indicated that urease activity was stimulated at lower concentrations but inhibited at higher levels, demonstrating a biphasic response .

Environmental Impact

The environmental persistence of EMPHF raises concerns about its long-term effects on ecosystems. Research indicates that ionic liquids can alter microbial community structures in soil, affecting biodiversity and enzymatic activities critical for nutrient cycling .

Data Tables

Cell LineEC50 (mM)Observations
HeLa13.9Moderate toxicity observed
Zebrafish EmbryosVariesConcentration-dependent survival rates
EnzymeEffect at Low ConcentrationEffect at High Concentration
LaccaseEnhanced activityReduced activity
UreaseStimulatedInhibited

Q & A

Q. How is 1-ethyl-1-methylpyrrolidinium hexafluorophosphate synthesized, and what precautions are necessary?

Methodological Answer: Synthesis typically involves quaternization of 1-ethylpyrrolidine with methyl iodide, followed by anion exchange with hexafluorophosphoric acid (HPF₆). The reaction requires anhydrous conditions due to HPF₆'s sensitivity to hydrolysis. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted precursors and halide impurities. Safety measures include using hydrofluoric acid-resistant equipment (e.g., PTFE-lined reactors) and rigorous inert gas (N₂/Ar) purging to prevent moisture ingress .

Q. What analytical techniques are used to confirm the structure and purity of this ionic liquid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm cation structure (e.g., ethyl/methyl group integration) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies PF₆⁻ anion bands (e.g., ~740–750 cm⁻¹ for P-F stretching) .
  • Elemental Analysis: Validates C, H, N, and F content.
  • X-ray Crystallography: Resolves crystal structure (if single crystals are obtainable) .
  • Ion Chromatography: Detects halide impurities (e.g., residual Cl⁻/I⁻ from synthesis) .

Q. How is the solubility of this ionic liquid in aqueous and organic solvents determined experimentally?

Methodological Answer: Solubility is measured via electrical conductivity in water at controlled temperatures (288.15–318.15 K). A conductivity meter is calibrated with standard solutions, and the ionic liquid is incrementally added until saturation (indicated by a plateau in conductivity). For organic solvents (e.g., acetonitrile, DMSO), gravimetric methods are used after solvent evaporation under vacuum. Data is often correlated with molar volume to predict solubility trends .

Q. What thermal stability parameters are critical for handling this compound?

Methodological Answer: Differential Scanning Calorimetry (DSC) determines melting points and decomposition temperatures. For example, this compound exhibits a melting point >300°C . Thermogravimetric Analysis (TGA) under N₂/air quantifies decomposition onset (typically >350°C for PF₆⁻-based ionic liquids). Researchers should avoid prolonged heating above 150°C to prevent anion degradation .

Advanced Research Questions

Q. How is this ionic liquid employed in electrochemical systems, and what are its limitations?

Methodological Answer: As a non-coordinating electrolyte, it enhances ionic conductivity in lithium-ion batteries when paired with LiPF₆. Electrochemical stability is assessed via cyclic voltammetry (CV) in a three-electrode cell (e.g., Pt working electrode, Li reference). A wide electrochemical window (~4.5 V vs. Li/Li⁺) is typical, but trace moisture can hydrolyze PF₆⁻ to HF, degrading performance. Pre-drying (molecular sieves) and glovebox handling are essential .

Q. What role does this compound play in catalytic processes, and how are mechanisms elucidated?

Methodological Answer: It acts as a phase-transfer catalyst in biphasic reactions (e.g., Suzuki-Miyaura coupling). Mechanistic studies use in situ Raman spectroscopy to track anion-cation interactions during catalysis. Kinetic isotope effects (KIEs) and density functional theory (DFT) modeling further clarify transition states. For example, PF₆⁻’s low nucleophilicity minimizes catalyst poisoning in palladium-mediated reactions .

Q. How can contradictions in experimental data (e.g., solubility vs. temperature) be resolved?

Methodological Answer: Conflicting solubility data may arise from impurities or measurement techniques. Researchers should:

  • Compare results with independent methods (e.g., conductivity vs. UV-Vis spectroscopy).
  • Validate purity via NMR and ion chromatography.
  • Apply statistical tools (e.g., ANOVA) to assess reproducibility.
  • Reconcile discrepancies using literature meta-analyses (e.g., molar volume correlations) .

Q. What computational models predict the behavior of this ionic liquid in complex systems?

Methodological Answer: The COSMO-RS (Conductor-like Screening Model for Real Solvents) predicts solubility, phase equilibria, and activity coefficients. Input parameters include σ-profiles (charge distribution) derived from quantum chemical calculations. For example, COSMO-RS accurately forecasts aqueous solubility trends of PF₆⁻ salts based on cation hydrophobicity . Molecular dynamics (MD) simulations further explore diffusion coefficients and ion-pairing dynamics in electrolytes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Ethyl-1-methylpyrrolidinium hexafluorophosphate
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1-Ethyl-1-methylpyrrolidinium hexafluorophosphate

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